REACTION_CXSMILES
|
Cl.[NH2:2][NH:3][C:4](=[NH:7])[NH:5][NH2:6].C(N[C:12](=[O:19])[C:13]([C:15]([CH3:18])([CH3:17])[CH3:16])=O)(=O)C>O>[NH2:7][C:4]1[N:5]([NH2:6])[C:12](=[O:19])[C:13]([C:15]([CH3:18])([CH3:17])[CH3:16])=[N:2][N:3]=1 |f:0.1|
|
Name
|
diaminoguanidine hydrochloride
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
Cl.NNC(NN)=N
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
N-acetyl-3,3,3-trimethylpyruvamide
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC(C(=O)C(C)(C)C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is heated for 15 minutes to 90° C
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered
|
Type
|
ADDITION
|
Details
|
the filtrate is neutralised by addition of crystalline sodium bicarbonate
|
Name
|
|
Type
|
|
Smiles
|
NC1=NN=C(C(N1N)=O)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |